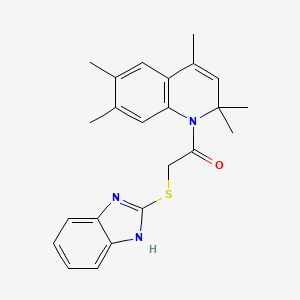

![molecular formula C30H22ClFN2O2S B11619808 [3-(4-chlorophenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone](/img/structure/B11619808.png)

[3-(4-chlorophenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-CHLOROPHENYL)-11-(4-FLUOROPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes chlorophenyl, fluorophenyl, and thienylcarbonyl groups

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Chlorphenyl)-11-(4-Fluorphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanon umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Dibenzo[b,e][1,4]diazepin-Kerns, gefolgt von der Einführung der Chlorphenyl- und Fluorphenylgruppen durch elektrophile aromatische Substitutionsreaktionen. Die Hydroxygruppe wird durch eine Hydroxylierungsreaktion eingeführt und die Thiophenylgruppe wird durch eine Kupplungsreaktion mit Thiophenderivaten hinzugefügt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Druck und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern. Die Auswahl des Lösungsmittels und Reinigungsverfahren wie Umkristallisation oder Chromatographie sind ebenfalls entscheidend, um die Qualität des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Hydroxygruppe, eingehen, was zur Bildung von Ketonen oder Aldehyden führt.

Reduktion: Reduktionsreaktionen können auf die aromatischen Ringe oder den Diazepin-Kern abzielen und möglicherweise zur Bildung von teilweise oder vollständig hydrierten Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxygruppe zu Ketonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-CHLOROPHENYL)-11-(4-FLUOROPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung wegen ihrer einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Sie dient als Modellverbindung, um das Verhalten komplexer organischer Moleküle in verschiedenen chemischen Reaktionen zu verstehen.

Biologie

In der biologischen Forschung sind die Wechselwirkungen der Verbindung mit biologischen Makromolekülen von Interesse. Es kann verwendet werden, um die Hemmung von Enzymen, die Rezeptorbindung und andere biochemische Prozesse zu untersuchen.

Medizin

Die Verbindung hat potenzielle Anwendungen in der pharmazeutischen Chemie, insbesondere bei der Entwicklung neuer Arzneimittel. Ihre strukturellen Merkmale deuten darauf hin, dass sie ein Kandidat für das Drug Design sein könnte, das auf bestimmte biologische Pfade abzielt.

Industrie

Im Industriesektor kann die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Chlorphenyl)-11-(4-Fluorphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation ihrer Aktivität führen. Die Wirkungen der Verbindung werden durch Pfade vermittelt, die die Bindung an aktive Stellen oder allosterische Stellen beinhalten und die Funktion der Zielmoleküle verändern.

Wirkmechanismus

The mechanism of action of 3-(4-CHLOROPHENYL)-11-(4-FLUOROPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(4-Chlorphenyl)-11-(4-Fluorphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanon weist Ähnlichkeiten mit anderen Dibenzo[b,e][1,4]diazepin-Derivaten auf, wie z. B. Clozapin und Olanzapin, die für ihre antipsychotischen Eigenschaften bekannt sind.

- Fluorhaltige Verbindungen : Ähnliche Verbindungen umfassen solche mit Fluoratomen in ihrer Struktur, die aufgrund der Elektronegativität von Fluor häufig einzigartige pharmakologische Eigenschaften aufweisen.

Einzigartigkeit

Die Einzigartigkeit von 3-(4-Chlorphenyl)-11-(4-Fluorphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanon liegt in seiner Kombination von funktionellen Gruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl von Chlorphenyl- als auch von Fluorphenylgruppen zusammen mit den Hydroxy- und Thiophenyl-Molekülen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.

Eigenschaften

Molekularformel |

C30H22ClFN2O2S |

|---|---|

Molekulargewicht |

529.0 g/mol |

IUPAC-Name |

9-(4-chlorophenyl)-6-(4-fluorophenyl)-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |

InChI |

InChI=1S/C30H22ClFN2O2S/c31-21-11-7-18(8-12-21)20-16-24-28(26(35)17-20)29(19-9-13-22(32)14-10-19)34(30(36)27-6-3-15-37-27)25-5-2-1-4-23(25)33-24/h1-15,20,29,33H,16-17H2 |

InChI-Schlüssel |

XFRSXAFAHXIXAV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)F)C(=O)C5=CC=CS5)C6=CC=C(C=C6)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

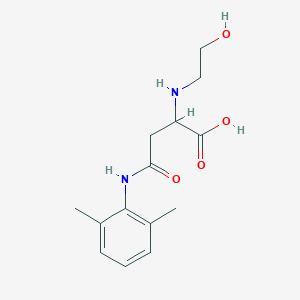

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619734.png)

![N-(3-methylphenyl)-N-[(1E)-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)ethylidene]amine](/img/structure/B11619737.png)

![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619738.png)

![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619771.png)

![6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619775.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619779.png)

![methyl (3-{(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11619780.png)

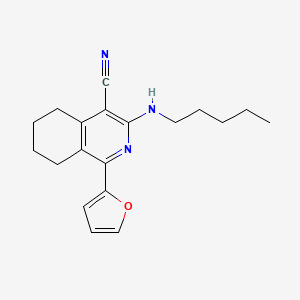

![6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11619786.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11619787.png)

![(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619804.png)

![ethyl (2Z)-2-(4-bromobenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11619807.png)